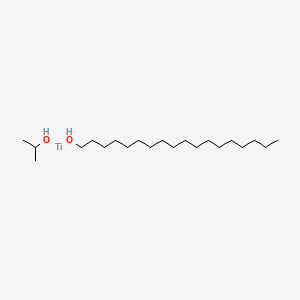
Octadecan-1-ol;propan-2-ol;titanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Octadecan-1-ol: This compound is typically synthesized from stearic acid or certain fats through the process of catalytic hydrogenation.
Propan-2-ol: Isopropyl alcohol is commonly produced by the hydration of propene.
Titanium: Titanium is usually obtained from its ores, such as ilmenite and rutile, through the Kroll process.
Industrial Production Methods
The industrial production of the compound octadecan-1-ol;propan-2-ol;titanium involves the combination of these components under controlled conditions. The specific methods and conditions may vary depending on the desired properties and applications of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Octadecan-1-ol can undergo oxidation to form octadecanoic acid (stearic acid).
Reduction: Propan-2-ol can be reduced to propane using a strong reducing agent, such as lithium aluminum hydride.
Substitution: Titanium can undergo substitution reactions with various ligands to form different titanium complexes.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride
Catalysts: Nickel, sulfuric acid
Major Products Formed
Octadecanoic acid: from the oxidation of octadecan-1-ol
Propane: from the reduction of propan-2-ol
Titanium alkoxides: from the substitution reactions of titanium
Applications De Recherche Scientifique
Octadecan-1-ol;propan-2-ol;titanium has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of octadecan-1-ol;propan-2-ol;titanium involves the interaction of its components with various molecular targets and pathways. For example:
Comparaison Avec Des Composés Similaires
Octadecan-1-ol;propan-2-ol;titanium can be compared with other similar compounds, such as:
Hexadecan-1-ol: A fatty alcohol with a shorter carbon chain, resulting in different physical properties and applications.
Ethanol: A primary alcohol with different chemical reactivity and uses compared to propan-2-ol.
Zirconium: Another transition metal with similar properties to titanium but different reactivity and applications.
Propriétés
Formule moléculaire |
C21H46O2Ti |
|---|---|
Poids moléculaire |
378.5 g/mol |
Nom IUPAC |
octadecan-1-ol;propan-2-ol;titanium |
InChI |
InChI=1S/C18H38O.C3H8O.Ti/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19;1-3(2)4;/h19H,2-18H2,1H3;3-4H,1-2H3; |
Clé InChI |
LQHKUVJCCFFSLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCO.CC(C)O.[Ti] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















